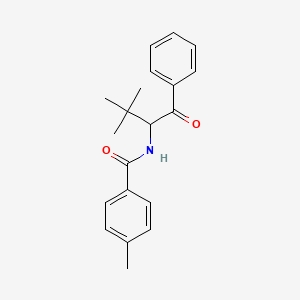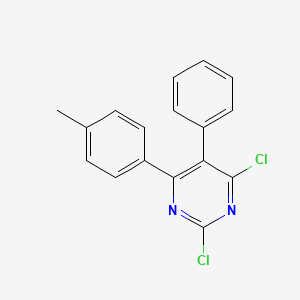
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-dichloro-6-(4-méthylphényl)-5-phényl- est un composé organique aromatique hétérocyclique. Les pyrimidines sont une classe de composés qui contiennent un cycle à six chaînons avec deux atomes d'azote aux positions 1 et 3. Ce composé spécifique est caractérisé par la présence de deux atomes de chlore aux positions 2 et 4, d'un groupe 4-méthylphényl à la position 6 et d'un groupe phényl à la position 5. Les pyrimidines sont connues pour leur large éventail d'activités biologiques et sont souvent utilisées comme blocs de construction dans les produits pharmaceutiques et les agrochimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de dérivés de pyrimidine, y compris la 2,4-dichloro-6-(4-méthylphényl)-5-phényl-, implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de la 2-chloro-4,6-diméthylpyrimidine avec des dérivés d'aniline sous conditions de micro-ondes. Cette méthode s'est avérée efficace, réduisant considérablement les temps de réaction par rapport au chauffage conventionnel . Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes et de températures élevées pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de dérivés de pyrimidine implique souvent des procédés chimiques à grande échelle qui peuvent être optimisés pour le rendement et la pureté. Ces méthodes peuvent inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour assurer la production constante de composés de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
Pyrimidine, 2,4-dichloro-6-(4-méthylphényl)-5-phényl- subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore aux positions 2 et 4 peuvent être substitués par différents nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que les réactions de substitution.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les dérivés d'aniline, les thiols et d'autres nucléophiles.
Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le palladium sur carbone (Pd/C) peuvent être utilisés respectivement pour les réactions d'oxydation et de réduction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des dérivés d'aniline peuvent produire divers dérivés d'anilinopyrimidine, qui peuvent présenter une bioactivité potentielle .
Applications de la recherche scientifique
Pyrimidine, 2,4-dichloro-6-(4-méthylphényl)-5-phényl- a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres applications industrielles.
Mécanisme d'action
Le mécanisme d'action de la pyrimidine, 2,4-dichloro-6-(4-méthylphényl)-5-phényl-, implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, les composés à base de pyrimidine sont connus pour inhiber l'activité de certaines enzymes, telles que les enzymes cyclooxygénases (COX), qui jouent un rôle dans l'inflammation . Le composé peut également interagir avec d'autres cibles moléculaires, telles que l'ADN ou les protéines, pour exercer ses effets .
Applications De Recherche Scientifique
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dichloropyrimidine : N'a pas les groupes phényl et 4-méthylphényl, ce qui la rend moins complexe et potentiellement moins bioactive.
4,6-Diméthyl-2-pyrimidinamine : Contient des substituants différents, ce qui conduit à des propriétés chimiques et biologiques différentes.
Unicité
Pyrimidine, 2,4-dichloro-6-(4-méthylphényl)-5-phényl- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de groupes phényl et 4-méthylphényl améliore sa bioactivité potentielle et en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
651315-77-4 |
|---|---|
Formule moléculaire |
C17H12Cl2N2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(18)21-17(19)20-15/h2-10H,1H3 |
Clé InChI |
QDGPIDTVXHWHSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)

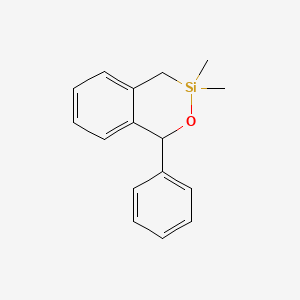
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
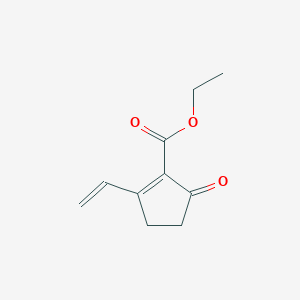
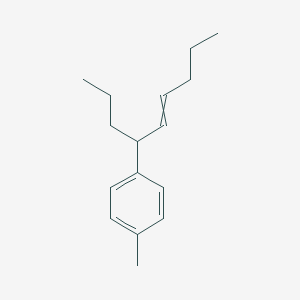
![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
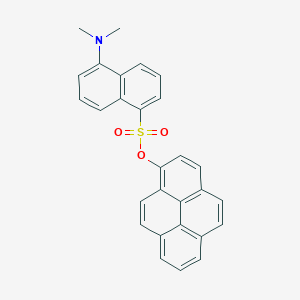

![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)

